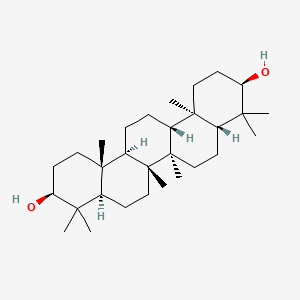

Gammaceran-3,21-diol

Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Studies

Pentacyclic triterpenoids are a diverse group of natural products derived from the 30-carbon precursor squalene (B77637). nih.govscripps.edu They are found in a wide array of organisms, including plants, fungi, and bacteria. nih.govgerli.com The study of these compounds is significant due to their varied biological activities, which include anti-inflammatory, antiviral, and antitumor properties. mdpi.comnih.gov

Gammaceran-3,21-diol belongs to the gammacerane (B1243933) subgroup of pentacyclic triterpenes. scripps.edu Its structure is characterized by a five-ring carbon skeleton. The biosynthesis of many pentacyclic triterpenoids involves the cyclization of squalene or its epoxide, 2,3-oxidosqualene, a process catalyzed by enzymes known as cyclases. nih.govnih.gov Research has shown that the squalene cyclase from the protozoon Tetrahymena pyriformis can transform racemic squalene epoxide into both gammacerane-3α,21α-diol and gammacerane-3β,21α-diol. nih.gov This lack of substrate specificity in certain organisms provides a fascinating area of study for understanding the evolutionary development of these biochemical pathways. nih.gov

Significance of Gammaceran-Type Lipids in Scientific Inquiry

Gammacerane and its derivatives, including this compound, hold particular importance as lipid biomarkers in geochemistry. The parent compound, gammacerane, is a stable molecule that can be preserved in sedimentary rocks for geological timescales. wikipedia.org It is formed from the diagenetic alteration of precursor molecules like tetrahymanol (B161616) (gammaceran-3β-ol), where the hydroxyl group is lost over millions of years. wikipedia.org

The presence of gammacerane in ancient sediments has been interpreted as a proxy for water column stratification, a condition where layers of water with different properties (such as salinity and oxygen levels) form a stable, unmixed column. wikipedia.orgnih.gov This is because the biosynthesis of tetrahymanol, a precursor to gammacerane, is known to be carried out by organisms like ciliates that thrive in anoxic (oxygen-deprived) environments, often found in the lower layers of stratified water bodies. wikipedia.orgnih.gov The discovery that some bacteria can also synthesize tetrahymanol has led to further debate and research into the precise environmental conditions indicated by the presence of gammacerane. wikipedia.org

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound and related compounds is multifaceted, spanning organic chemistry, biochemistry, and geochemistry.

One area of investigation focuses on the isolation and structural elucidation of novel gammacerane derivatives from natural sources. For instance, studies on the stem bark of Abies mariesii have led to the isolation of previously unidentified gammaceranes, including gammaceran-3,21-dione and gammaceran-3α,21β-diol, alongside the known gammaceran-3β,21α-diol. researchgate.netresearchgate.net These discoveries expand the known diversity of this class of compounds and provide new avenues for research.

Another significant research trajectory involves understanding the biosynthesis of these molecules. The cyclization of squalene and its epoxides by various organisms continues to be a subject of intense study. For example, research on the protozoan Tetrahymena pyriformis has demonstrated the in vitro conversion of oxidosqualene into gammacerane-3,21α-diol, highlighting the versatility of certain cyclase enzymes. core.ac.uk

Furthermore, the role of gammacerane as a biomarker continues to be refined. Scientists are exploring the various organisms that produce gammacerane precursors and the specific environmental triggers for their synthesis to improve the accuracy of paleoenvironmental reconstructions. wikipedia.orgnih.gov

Table 1: Investigated Gammacerane Derivatives and their Precursors

| Compound Name | Organism/Source | Research Focus |

|---|---|---|

| Gammacerane-3α,21α-diol | Tetrahymena pyriformis (cell-free system) | Biosynthesis from squalene epoxide nih.gov |

| Gammacerane-3β,21α-diol | Tetrahymena pyriformis (cell-free system), Abies mariesii | Biosynthesis from squalene epoxide, isolation from natural source nih.govresearchgate.net |

| Gammacerane-3,21-dione | Abies mariesii | Isolation and structural elucidation researchgate.netresearchgate.net |

| Gammacerane-3α,21β-diol | Abies mariesii | Isolation and structural elucidation researchgate.netresearchgate.net |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Gammacerane-3α,21α-diol |

| Gammacerane-3β,21α-diol |

| Gammaceran-3,21-dione |

| Gammaceran-3α,21β-diol |

| Squalene |

| 2,3-Oxidosqualene |

| Tetrahymanol (Gammaceran-3β-ol) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76540-25-5 |

|---|---|

Molecular Formula |

C30H52O2 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aR,10R,12aR,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol |

InChI |

InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22+,23-,24+,27-,28-,29+,30+/m0/s1 |

InChI Key |

QIRODTHVSNBDCB-LXSIHWQZSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |

Synonyms |

gammaceran-3,21-diol gammacerane-3,21-diol |

Origin of Product |

United States |

Occurrence and Biological Distribution Research

Discovery and Isolation from Botanical Sources

The initial identification of gammacerane (B1243933) derivatives in terrestrial flora has largely been associated with specific plant families, particularly conifers.

Research into the chemical constituents of the Abies (fir) genus has led to the isolation of Gammaceran-3,21-diol and a variety of related triterpenoids. Two saturated pentacyclic triterpene diols, hopan-3α,22-diol and gammaceran-3β,21α-diol, were identified in the stem bark of Abies veitchii based on chemical and spectral data. researchgate.net Similarly, the stem bark of Abies mariesii was found to contain gammaceran-3β,21α-diol alongside several other new and known gammacerane and hopane (B1207426) compounds. researchgate.netresearchgate.net

In addition to the diol, other related metabolites have been identified in these species. For instance, gammaceran-3,21-dione was detected in both Abies veitchii and Abies mariesii. sibran.ru Further investigation of A. mariesii bark yielded three previously unidentified gammaceranes: gammaceran-3,21-dione, gammaceran-3α,21β-diol, and 3α-hydroxygammaceran-21-one. researchgate.netresearchgate.net These findings highlight that while lanostane-type triterpenoids are generally dominant in Abies species, gammaceranes and hopanes are also notable constituents. researchgate.net

Table 1: Gammacerane Derivatives Identified in Abies Species

| Compound Name | Species | Source Material |

|---|---|---|

| Gammaceran-3β,21α-diol | Abies veitchii, Abies mariesii | Stem Bark |

| Gammaceran-3,21-dione | Abies veitchii, Abies mariesii | Stem Bark |

| Gammaceran-3α,21β-diol | Abies mariesii | Stem Bark |

| 3α-Hydroxygammaceran-21-one | Abies mariesii | Stem Bark |

Abies Species as Producers of this compound and Related Metabolites

Occurrence in Microbial and Aquatic Systems

The biosynthesis of gammacerane derivatives is a notable feature of various microorganisms, particularly those in aquatic environments. These microbial sources are considered the primary contributors to the gammacerane signatures found in geological records.

The ciliated protozoan Tetrahymena pyriformis is a well-documented producer of gammacerane-type triterpenoids. gerli.comdokumen.pub Tetrahymanol (B161616) was first isolated from this organism. gerli.com Laboratory studies using a cell-free system from T. pyriformis have demonstrated the direct biosynthesis of gammacerane diols. nih.gov When incubated with racemic squalene (B77637) epoxide, this system produces both gammacerane-3α,21α-diol and gammacerane-3β,21α-diol. nih.gov This transformation shows a lack of substrate specificity in the squalene cyclase of T. pyriformis, as it can cyclize both squalene (its usual substrate) to form tetrahymanol and squalene epoxide to form the corresponding diols. nih.gov

The discovery of tetrahymanol in the phototrophic purple nonsulfur bacterium Rhodopseudomonas palustris was a significant finding, as it was the first report of a gammacerane triterpene in a prokaryote. gerli.comdokumen.pubmicrobiologyresearch.org This extended the known biological sources of these compounds beyond eukaryotes. microbiologyresearch.org Further research has shown that the co-occurrence of hopane and gammacerane derivatives is a characteristic feature of R. palustris and the closely related nitrogen-fixing bacterium Bradyrhizobium japonicum. researchgate.netnih.gov In addition to tetrahymanol, B. japonicum produces novel methylated gammacerane derivatives, including 2β-methyltetrahymanol and 20α-methyltetrahymanol. researchgate.netnih.gov

Table 2: Gammacerane Derivatives in Select Microorganisms

| Organism | Derivative(s) |

|---|---|

| Tetrahymena pyriformis | Tetrahymanol, Gammaceran-3α,21α-diol, Gammaceran-3β,21α-diol |

| Rhodopseudomonas palustris | Tetrahymanol |

| Bradyrhizobium japonicum | Tetrahymanol, 2β-methyltetrahymanol, 20α-methyltetrahymanol |

Gammacerane, the dehydroxylated derivative of compounds like tetrahymanol and this compound, is a stable molecule frequently preserved in sedimentary rocks. wikipedia.org Its presence is considered a significant biomarker in geochemistry. gerli.comrsc.org Gammacerane is formed through the diagenetic alteration of its biological precursor, tetrahymanol, which involves dehydration and hydrogenation. rsc.org

The presence of gammacerane in ancient sediments is widely interpreted as an indicator of water column stratification in past marine or lake environments. gerli.comcurtin.edu.aunih.govncl.ac.uk The theory posits that bacterivorous ciliates, which produce tetrahymanol, thrive at the interface between an oxygenated upper water layer and an anoxic lower layer (the chemocline). curtin.edu.aunih.gov The stable carbon isotope composition of gammacerane found in certain sedimentary formations suggests it is derived from these bacterivorous ciliates. nih.gov This link makes the gammacerane index (the ratio of gammacerane to hopane) a tool used to reconstruct paleoenvironmental conditions, particularly salinity and water column stratification. curtin.edu.auacs.org The oldest known gammacerane biomarker was discovered in rock dated to 850 million years ago. wikipedia.org

Advanced Methodologies for Isolation, Purification, and Structural Elucidation Research

Refined Chromatographic Techniques for Compound Separation

Chromatography is a fundamental technique for the separation of components within a mixture. dokumen.pub In the context of Gammaceran-3,21-diol research, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. dokumen.pub This method is particularly well-suited for the separation of triterpenoids like this compound, which may not be sufficiently volatile for gas chromatography without derivatization.

In the analysis of triterpenoid (B12794562) diols, Diol-based HPLC columns are often employed. These columns have dihydroxypropyl groups bonded to a silica (B1680970) gel base, providing a polar stationary phase suitable for normal-phase chromatography or size exclusion chromatography. glsciencesinc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Table 1: Typical Specifications for a Diol HPLC Column

| Parameter | Specification |

| Phase | Inertsil Diol |

| Base Material | 3 Series High Purity Silica Gel |

| Functional Group | Diol (Dihyroxypropyl groups) |

| Particle Size | 5 µm |

| Pore Size | 100 Å (10 nm) |

| Surface Area | 450 m²/g |

| Carbon Loading | 20.0% |

| pH Range | 2-7.5 |

This table presents typical specifications for a Diol HPLC column that can be used in the separation of diol-containing compounds like this compound. glsciencesinc.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. biosciencejournals.com For non-volatile compounds like triterpenoid diols, a derivatization step is often necessary to increase their volatility. This typically involves converting the hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then injected into the GC, where it is vaporized and carried by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. In the analysis of complex mixtures containing triterpenoids, a high-temperature fused silica capillary column is often used. d-nb.info

High-Performance Liquid Chromatography (HPLC) in this compound Research

Sophisticated Spectroscopic and Spectrometric Characterization Studies

Once a compound has been isolated and purified, spectroscopic and spectrometric techniques are employed to elucidate its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. mdpi.comyoutube.com It is particularly crucial for determining the stereochemistry of complex molecules like this compound. wordpress.comuniv-lemans.fr

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei, helping to piece together the carbon skeleton and the placement of functional groups. For complex polycyclic structures, 2D NMR is often essential for unambiguous structural elucidation.

A key application of NMR in the study of diols is the determination of their relative and absolute stereochemistry. For 1,3-diols, the formation of acetonide derivatives and subsequent ¹³C NMR analysis can distinguish between syn and anti isomers based on the chemical shifts of the acetonide methyl groups. univ-lemans.fr For 1,2-diols, derivatization with chiral agents like α-methoxy-α-phenylacetic acid (MPA) allows for the determination of absolute configuration by analyzing the NMR spectra of the resulting diastereomeric esters. researchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. libretexts.org

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragments provide a characteristic "fingerprint" that can be used for identification. uni-saarland.de For alcohols and diols, fragmentation often involves the cleavage of C-C bonds adjacent to the oxygen atom and the loss of water. libretexts.org The molecular ion peak, if present, gives the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and molecular formula of a compound. uni-saarland.de

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Diols

| Compound Type | Characteristic Fragmentation |

| Alcohols | Small or non-existent molecular ion peak, cleavage of the C-C bond next to the oxygen, potential loss of H₂O. libretexts.org |

| Diols | Complex fragmentation patterns, often involving cleavage between the hydroxyl-bearing carbons and subsequent loss of water or other small neutral molecules. |

This table summarizes common fragmentation behaviors observed in the mass spectra of alcohols and diols. libretexts.org

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a comprehensive analysis of complex mixtures. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph to a mass spectrometer. uu.nlnih.gov As individual compounds elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the separation and identification of multiple components in a single analytical run. gsconlinepress.com GC-MS is a widely used method for the analysis of derivatized triterpenoids. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS connects a high-performance liquid chromatograph to a mass spectrometer. nih.govuu.nl This is particularly useful for the analysis of thermally labile or non-volatile compounds that are not suitable for GC analysis without derivatization. mdpi.com The eluent from the HPLC column is passed through an interface, such as an electrospray ionization (ESI) source, which ionizes the analytes before they enter the mass spectrometer. This technique has been successfully applied to the analysis of triterpenoid sulfates and other complex natural products. nih.gov

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Molecular Formulae

Isotopic Analysis Techniques for Provenance and Pathway Investigation

Isotopic analysis provides powerful tools for tracing the origins and formation pathways of natural compounds like this compound. By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) within specific molecules, researchers can gain insights into the biosynthetic processes and the environmental conditions under which they occurred.

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the stable carbon isotope ratio (¹³C/¹²C) of individual organic compounds within a complex mixture. enviro.wikiitrcweb.org This is typically achieved using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). niwa.co.nzenviro.wiki The technique allows researchers to move beyond the bulk isotopic signature of an entire sample and probe the isotopic composition of specific molecules like gammacerane (B1243933), the parent hydrocarbon of this compound. niwa.co.nzpnas.org

The δ¹³C value of a biomarker provides clues about the carbon source and the specific biosynthetic pathway used by the source organism. pnas.orgresearchgate.net For instance, the precursor to gammacerane, tetrahymanol (B161616), is known to be synthesized by bacterivorous ciliates, particularly under conditions of water column stratification. nih.govrsc.org CSIA of gammacerane and lipids from primary producers (like algae) and bacteria in the same sediment can confirm this trophic link. nih.gov Studies have shown that the isotopic composition of gammacerane is consistent with its origin from ciliates that graze on organisms like green sulphur bacteria in anoxic, stratified water bodies. nih.gov This makes gammacerane a key indicator for such paleoenvironmental conditions. nih.govrsc.org

Variations in the δ¹³C values of different lipid biomarkers extracted from the same rock can highlight complex ecological and environmental dynamics. pnas.org For example, synchronous shifts in the δ¹³C values of multiple biomarkers can point to a large-scale change in the primary carbon source, whereas divergent isotopic trends may indicate changes in the ecosystem structure or dominant metabolic pathways. pnas.org

Table 1: Illustrative Carbon Isotope Data for Various Biomarkers

This table presents typical stable carbon isotope (δ¹³C) values for different classes of biomarkers, illustrating how CSIA can differentiate between sources. The values are expressed in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

| Biomarker Class | Typical Source Organisms | Representative δ¹³C Range (‰) | References |

| n-Alkanes (C₁₃-C₂₁) | Algae, Cyanobacteria | -32 to -25 | acs.orgmdpi.com |

| n-Alkanes (>C₂₅) | Terrestrial Higher Plants | -35 to -28 | pnas.org |

| Hopanes (e.g., C₃₀ hopane) | Bacteria | -34 to -29 | researchgate.net |

| Gammacerane | Bacterivorous Ciliates | -30 to -26 | nih.govearthdoc.org |

| Pristane & Phytane | Photosynthetic Organisms (from Chlorophyll) | -33 to -29 | pnas.org |

Note: These values are illustrative and can vary based on specific environmental conditions, diagenesis, and the isotopic composition of the initial carbon source.

Deuterium (B1214612) (²H) isotope ratio analysis, often performed using isotope-ratio-monitoring gas chromatography-mass spectrometry (irmGCMS), measures the natural abundance of deuterium in specific organic compounds. This technique is particularly valuable for elucidating biosynthetic pathways, as the distribution of hydrogen isotopes can be influenced by specific enzymatic reactions and the hydrogen isotopic composition of cellular water. rsc.org

The biosynthesis of triterpenoids, including the precursor to this compound, involves a series of complex cyclization and rearrangement reactions starting from squalene (B77637). nih.gov During these reactions, hydrogen atoms (and their isotopes) are transferred and shifted in predictable ways. For example, the formation of the pentacyclic gammacerane skeleton from squalene involves specific 1,2-hydride shifts. rsc.org

By feeding organisms with substrates labeled with deuterium at specific positions, or by analyzing the natural abundance deuterium patterns, researchers can trace the fate of hydrogen atoms through the biosynthetic cascade. rsc.orgresearchgate.net The resulting deuterium distribution in the final triterpenoid product provides direct evidence for the proposed reaction mechanisms. rsc.org Studies on other triterpenes have shown that the isotopic shifts observed in ¹³C NMR spectra due to the presence of adjacent deuterium atoms can confirm specific hydride migrations during biosynthesis. rsc.org This approach can distinguish between different potential cyclization intermediates and pathways, offering a detailed view of how complex molecules like this compound are constructed in nature.

The isotopic fractionation between cellular water and the synthesized lipids can also provide information. Polyisoprenoid lipids, the class that includes triterpenoids, are generally depleted in deuterium relative to the growth water, and the extent of this depletion can be influenced by specific metabolic processes.

Compound-Specific Carbon Isotope Analysis (CSIA) of this compound and Related Lipids

Innovative Extraction and Derivatization Strategies for Analytical Purposes

The analysis of polyhydroxylated triterpenoids like this compound from natural sources requires efficient extraction from the sample matrix, followed by chemical modification (derivatization) to make them suitable for analysis, particularly by gas chromatography (GC). niwa.co.nz

Conventional extraction methods like heating or refluxing can be time-consuming and require large volumes of solvents. nih.gov Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields. nih.govnewswise.commdpi.com These methods use microwave or ultrasonic energy to facilitate the transfer of target compounds from the sample matrix into the solvent. mdpi.com For triterpenoids, MAE conditions can be optimized by adjusting parameters like solvent composition (e.g., ethanol (B145695) concentration), extraction time, liquid-to-solid ratio, and microwave power to maximize recovery. nih.gov

Once extracted, this compound, being a diol, has low volatility and is thermally unstable, making it unsuitable for direct GC analysis. gcms.cz Derivatization is employed to replace the polar hydroxyl (-OH) groups with nonpolar functional groups. gcms.cz This process increases the compound's volatility and thermal stability, while also improving its chromatographic properties. gcms.cz

Common derivatization strategies for diols include:

Silylation: This is a widely used method where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is often performed in a solvent like pyridine (B92270) or DMF, and may require heating and the use of a catalyst (e.g., TMCS) to ensure complete derivatization of all hydroxyl groups. chromforum.org

Boronate Ester Formation: For compounds with 1,2- or 1,3-diol functionalities, cyclic boronate esters can be formed. Reagents like n-butylboronic acid or phenylboronic acid (PBA) react specifically with the adjacent diol to form a stable, nonpolar 5- or 6-membered ring, which is ideal for GC-MS analysis. gcms.czd-nb.info This method can be highly specific and can sometimes be performed directly in an aqueous phase. d-nb.info

The choice of derivatization reagent depends on the specific structure of the analyte and the presence of other functional groups. gcms.cz Following derivatization, the modified this compound can be readily analyzed by GC-MS, allowing for its identification and quantification.

Table 2: Comparison of Modern Extraction and Derivatization Techniques for Triterpenoids

| Technique | Principle | Advantages | Common Reagents/Conditions | References |

| Extraction | ||||

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Fast, reduced solvent use, high efficiency. | Ethanol/water mixtures, optimized power and time (e.g., 528 W, 12 min). | nih.govmdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. | Fast, can be performed at lower temperatures, preserving thermolabile compounds. | Ethanol, optimized temperature and time. | newswise.commdpi.com |

| Derivatization | ||||

| Silylation | Replaces active hydrogens (e.g., in -OH groups) with a silyl (B83357) group (e.g., TMS). | Increases volatility and thermal stability; widely applicable. | BSTFA, TMCS in pyridine or DMF; heating (e.g., 75°C) may be required. | gcms.cz |

| Boronate Ester Formation | Reacts with 1,2- or 1,3-diols to form a cyclic boronate ester. | Highly specific for vicinal diols, can be quantitative and fast. | Phenylboronic acid (PBA), n-butylboronic acid in an appropriate solvent. | gcms.czd-nb.info |

Biosynthetic Pathways and Enzymology of Gammaceran 3,21 Diol

Squalene (B77637) Cyclization Mechanisms in Gammacerane (B1243933) Biosynthesis

The formation of the gammacerane skeleton is a remarkable feat of biological catalysis, transforming a linear precursor into a complex pentacyclic structure. This process is orchestrated by specific enzymes known as cyclases, which fall into two main categories based on their substrate: squalene cyclases (SCs) and oxidosqualene cyclases (OSCs).

Chemical Synthesis and Semisynthesis Research

Total Synthesis Approaches to the Gammacerane (B1243933) Skeleton

The total synthesis of complex pentacyclic triterpenes like those with a gammacerane framework is a formidable task due to their dense stereochemical complexity and rigid polycyclic structure. scripps.edu As of now, a completed total synthesis of gammaceran-3,21-diol has not been prominently reported in the literature. However, the strategies employed for other pentacyclic triterpenes provide a clear roadmap for how such a synthesis could be approached.

Key strategies in the field often rely on biomimetic polyene cyclization cascades. rsc.orgchemrxiv.org This approach mimics the natural biosynthesis where an acyclic precursor, like squalene (B77637) or oxidosqualene, is folded into the polycyclic system in a single, enzyme-catalyzed step. scripps.edumdpi.com In a laboratory setting, this involves creating a suitable polyene substrate and using a Lewis acid to initiate a cascade of ring-forming reactions. The challenge lies in controlling the stereochemistry at multiple newly formed chiral centers.

For instance, the synthesis of other complex triterpenoids has been achieved using epoxypolyene cyclization, where an epoxide at one end of a polyene chain initiates the cyclization cascade. rsc.orgresearchgate.net This method has been successfully used to assemble fused polycyclic systems rapidly. rsc.org An alternative approach involves a convergent strategy, where large fragments of the molecule, such as an AB ring system and a DE ring system, are synthesized separately and then joined together. scripps.edu

The primary hurdles in the total synthesis of the gammacerane skeleton include:

Stereochemical Control: Establishing the correct relative and absolute stereochemistry across numerous chiral centers.

Ring System Formation: Constructing the five-fused ring system with the correct regiochemistry.

Functionalization: Introducing hydroxyl groups at the C-3 and C-21 positions with the desired stereochemistry late in the synthesis.

| Strategy | Description | Key Challenge for Gammacerane | Reference Example |

|---|---|---|---|

| Biomimetic Polyene Cyclization | An acyclic polyene precursor is cyclized in a cascade reaction, often initiated by a Lewis acid, to form the polycyclic core in one step. | Achieving the specific gammacerane skeleton over other isomers like hopane (B1207426), and controlling stereochemistry. | Germanicol Synthesis scripps.edu |

| Convergent Synthesis (e.g., AB + DE) | Two or more complex fragments of the molecule are synthesized independently before being coupled to form the final skeleton. | Efficient synthesis of the individual ring fragments and stereocontrolled coupling. | General Triterpene Strategies scripps.edu |

| Relay Synthesis | A naturally occurring, structurally related compound is used as an advanced intermediate to complete the synthesis of the target molecule. | Availability of a suitable starting material that simplifies the synthetic route significantly. | α-Onocerin Diacetate Synthesis scripps.edu |

Semisynthetic Modifications of Naturally Occurring this compound

Given the immense difficulty of total synthesis, semisynthesis starting from naturally occurring triterpenoids is a more practical and widely used approach. The natural precursor to the gammacerane skeleton is tetrahymanol (B161616) (gammaceran-3β-ol), which is found in various microorganisms. wikipedia.orgdokumen.pub Furthermore, several oxygenated gammacerane derivatives, including gammaceran-3β,21α-diol, gammaceran-3α,21β-diol, and gammaceran-3,21-dione, have been isolated from natural sources like the bark of fir trees (Abies mariesii). researchgate.net

These naturally occurring, functionalized gammaceranes are ideal starting points for semisynthetic modifications.

Reduction of Natural Ketones: A straightforward route to this compound is the stereoselective reduction of the corresponding naturally occurring gammaceran-3,21-dione. researchgate.net This reaction would require careful selection of reducing agents to control the stereochemistry of the resulting hydroxyl groups at the C-3 and C-21 positions.

Oxidation of Tetrahymanol: A more challenging but feasible route would start with the more abundant tetrahymanol. This would involve the protection of the C-3 hydroxyl group, followed by regioselective oxidation of the gammacerane skeleton to introduce a carbonyl or hydroxyl group at the C-21 position, and finally deprotection. The oxidation of unactivated C-H bonds in such a complex skeleton is a significant challenge in synthetic chemistry.

Modification at C-3: Research on the diagenesis of tetrahymanol has shown that modifications at the C-3 position are common. For example, the formation of 3-methylthiogammacerane occurs via natural sulphurisation of gammacer-3-one, which is itself an oxidation product of tetrahymanol. uu.nl This suggests that the C-3 position is reactive and can be a site for synthetic modifications.

Stereoselective Synthesis Methodologies

The biological function of triterpenoids is highly dependent on their three-dimensional structure. Therefore, controlling stereochemistry during synthesis is paramount. For this compound, the orientation of the hydroxyl groups at C-3 and C-21 is critical.

Substrate-Controlled Reduction: In the reduction of gammaceran-3,21-dione, the existing stereochemistry of the rigid ring system can direct the approach of the reducing agent, potentially favoring the formation of one diastereomer over another.

Reagent-Controlled Reduction: To achieve a specific, non-favored stereoisomer, chemists can use sterically demanding reducing agents (e.g., L-Selectride) that have their own inherent stereochemical bias, overriding the influence of the substrate.

Biocatalysis: A powerful modern tool for stereoselective functionalization is the use of microorganisms or isolated enzymes. mdpi.com Microbial transformations using specific strains of bacteria or fungi can introduce hydroxyl groups onto a triterpenoid skeleton with high regio- and stereoselectivity. mdpi.com This method could potentially be used to convert tetrahymanol directly into a specific isomer of this compound, bypassing the need for complex protecting group chemistry.

Development of Synthetic Analogs for Structure-Activity Relationship Studies

The development of synthetic analogs is crucial for understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, SAR). While extensive SAR studies on this compound itself are not widely documented, related compounds from the gammacerane family have shown interesting biological effects, providing a strong rationale for the synthesis of analogs. For instance, the parent hydrocarbon, gammacerane, has been shown to inhibit the proliferation of human endometrial cancer cells by affecting the STAT3 signaling pathway. researchgate.net Additionally, a novel natural gammacerane triterpenoid, morusacerane, demonstrated α-glucosidase inhibitory activity. researchgate.net

These findings suggest that the gammacerane skeleton is a valuable scaffold for drug discovery. Synthetic analogs of this compound could be developed to probe and optimize these activities.

Potential modifications for SAR studies would include:

Esterification/Etherification: Converting the C-3 and C-21 hydroxyl groups to esters or ethers to investigate the importance of these hydrogen-bond donors and to modify the compound's polarity and cell permeability. frontiersin.org

Stereochemical Variation: Synthesizing different stereoisomers (e.g., 3α,21α; 3β,21β; 3α,21β) to determine the optimal spatial arrangement of the hydroxyl groups for biological activity.

Skeletal Modification: Altering the gammacerane backbone itself, for instance, by introducing heteroatoms or modifying ring sizes, to explore the structural requirements of the target protein.

Functional Group Variation: Replacing the hydroxyl groups with other functionalities like amines, thiols, or halogens to probe different types of interactions with a biological target. google.com

| Analog Type | Synthetic Strategy | Purpose of Modification | Potential Biological Target |

|---|---|---|---|

| Di-acetate Ester | Esterification with acetic anhydride. | Increase lipophilicity; act as a prodrug. | STAT3 pathway, α-glucosidase researchgate.netresearchgate.net |

| Amino-derivatives | Oxidation to ketone followed by reductive amination. | Introduce basic centers for new ionic interactions. | Kinases, ion channels |

| Fluorinated Analogs | Deoxyfluorination of hydroxyl groups (e.g., using DAST). | Block metabolic oxidation; alter electronic properties. | Cytochrome P450-dependent targets |

| Ring-contracted/expanded analogs | Ring-closing metathesis or rearrangement reactions on a suitable precursor. | Probe the spatial requirements of the binding pocket. | Unknown |

Chemical Derivatization and Structure Activity Relationship Sar Research

Strategies for Functional Group Modification of Gammaceran-3,21-diol

The this compound molecule possesses two secondary hydroxyl (-OH) groups at the C-3 and C-21 positions. These functional groups are the primary targets for chemical modification to generate a library of derivatives with potentially novel biological activities. The modification strategies can be broadly categorized based on the type of reaction targeting these hydroxyl groups.

Key strategies include:

Esterification: The hydroxyl groups can be converted to esters with varying chain lengths and functionalities. This is a common strategy to modify the lipophilicity and pharmacokinetic properties of a parent molecule. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding mono- or di-esters.

Etherification: Formation of ether linkages, for example, through the Williamson ether synthesis, can introduce a wide range of substituents. nih.gov This can be used to attach alkyl, aryl, or more complex moieties to the gammacerane (B1243933) scaffold.

Oxidation: Selective oxidation of one or both hydroxyl groups to the corresponding ketones (gammaceran-3,21-dione) would significantly alter the molecule's polarity and hydrogen bonding capabilities. This transformation can be achieved using various oxidizing agents.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can enhance water solubility and potentially influence the molecule's interaction with biological targets.

Click Chemistry: For more advanced derivatization, the hydroxyl groups could be functionalized with an azide (B81097) or alkyne handle, enabling their conjugation with a diverse range of molecules via "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The differential reactivity of the C-3 and C-21 hydroxyl groups may allow for regioselective modifications, yielding mono-substituted derivatives. This selectivity can be influenced by steric hindrance and the specific reaction conditions employed.

Table 1: Potential Functional Group Modifications of this compound

| Modification Strategy | Reagents/Conditions | Potential Functional Group | Anticipated Change in Properties |

| Esterification | Acyl chloride, Pyridine (B92270) | Ester (-O-CO-R) | Increased lipophilicity, altered bioavailability |

| Etherification | Alkyl halide, NaH | Ether (-O-R) | Modified steric and electronic profile |

| Oxidation | PCC, CrO3 | Ketone (=O) | Altered polarity and H-bonding capacity |

| Glycosylation | Glycosyl donor, Catalyst | O-glycoside | Increased hydrophilicity, potential for specific receptor interactions |

Synthesis of this compound Analogs for Biological Probes

The synthesis of analogs of this compound is crucial for developing biological probes to investigate its mechanism of action and identify its cellular binding partners. These probes are typically designed to include a reporter group (e.g., a fluorophore, biotin (B1667282), or a photoaffinity label) or a reactive group for covalent modification of the target.

The synthetic strategies outlined in the previous section can be adapted to install these functionalities. For example:

Fluorescent Probes: A fluorescent dye, such as a coumarin (B35378) or fluorescein (B123965) derivative containing a carboxylic acid or other reactive handle, could be esterified to one of the hydroxyl groups of this compound.

Biotinylated Probes: Biotin can be attached via a flexible linker to the gammacerane skeleton, typically through an amide or ester linkage. This allows for the subsequent detection and isolation of binding partners using streptavidin-based affinity chromatography.

Photoaffinity Probes: Analogs containing photoreactive groups like benzophenones or aryl azides can be synthesized. Upon photoactivation, these probes can form covalent bonds with nearby interacting biomolecules, enabling the identification of specific targets.

The synthesis of these probes requires a multi-step approach, often involving protection of one hydroxyl group while modifying the other to ensure regioselectivity. The choice of linker between the gammacerane core and the reporter group is also critical to minimize steric hindrance and maintain biological activity.

Theoretical Frameworks for Structure-Activity Correlation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org For this compound and its derivatives, establishing an SAR would involve synthesizing a series of analogs with systematic structural variations and evaluating their biological effects.

The core principles of SAR that would be applied include:

Identification of the Pharmacophore: Determining the essential structural features of the this compound scaffold and its functional groups that are responsible for any observed biological activity.

Functional Group Analysis: Assessing the impact of modifying or removing the hydroxyl groups at C-3 and C-21. researchgate.net For example, comparing the activity of the parent diol with its mono-oxidized, di-oxidized, mono-esterified, and di-esterified analogs can reveal the importance of these groups for activity. researchgate.net

Stereochemical Considerations: Investigating the role of the stereochemistry at the C-3 and C-21 positions. Epimerization of these centers could lead to significant changes in biological activity by altering the molecule's three-dimensional shape and its fit within a biological target.

Quantitative Structure-Activity Relationships (QSAR): Once a sufficient number of analogs have been synthesized and tested, mathematical models can be developed to correlate physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) with biological activity. wikipedia.orgnih.gov These QSAR models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.

Table 2: Hypothetical SAR Study of this compound Derivatives

| Compound | Modification at C-3 | Modification at C-21 | Hypothetical Activity | SAR Implication |

| This compound | -OH | -OH | Baseline | Parent compound |

| Analog 1 | =O | -OH | Increased | C-3 hydroxyl not essential, ketone may enhance binding |

| Analog 2 | -OH | =O | Decreased | C-21 hydroxyl is crucial for activity |

| Analog 3 | -O-Acetyl | -O-Acetyl | Decreased | Bulky groups at both positions are detrimental |

| Analog 4 | -OH (axial) | -OH | Variable | Stereochemistry at C-3 is important for receptor fit |

Computational Studies in Predicting Chemical Reactivity and Derivatization Outcomes

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions and to rationalize structure-activity relationships at a molecular level. For this compound, computational studies can be employed to:

Predict Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. This can help predict the relative reactivity of the C-3 and C-21 hydroxyl groups, guiding regioselective synthesis. For instance, calculating the partial atomic charges and frontier molecular orbitals can indicate which hydroxyl group is more nucleophilic and thus more likely to react under certain conditions.

Model Reaction Pathways: Computational methods can be used to model the transition states and reaction energies for various derivatization reactions. This can help in optimizing reaction conditions and predicting the feasibility of a proposed synthetic route.

Molecular Docking: If a biological target for this compound is identified, molecular docking simulations can be used to predict the binding mode of the parent compound and its derivatives within the target's active site. This can provide a structural basis for understanding the observed SAR and can guide the design of new analogs with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of this compound and its derivatives in a biological environment, such as a lipid bilayer or in solution. This can provide insights into how the molecule behaves dynamically and how its conformation influences its biological activity.

By integrating these computational approaches with experimental synthesis and biological testing, the process of developing novel this compound derivatives with desired properties can be significantly accelerated and rationalized.

Biological Interaction Mechanisms and Molecular Target Identification Research

Investigation of Cellular Pathway Modulation by Gammaceran-Type Compounds

Gammacerane-type compounds, a class of triterpenoids, have been the subject of research to understand their interactions with cellular machinery. These investigations have revealed that these compounds can influence fundamental cellular processes, including apoptosis, cell cycle progression, and intracellular signaling.

Mechanisms of Apoptosis Induction at the Molecular Level

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Its dysregulation is a hallmark of many diseases, including cancer. Gammacerane-type compounds have been shown to induce apoptosis through various molecular mechanisms.

The induction of apoptosis often involves a cascade of proteolytic enzymes called caspases. nih.gov These enzymes exist as inactive precursors (procaspases) and are activated in response to pro-apoptotic signals. nih.gov Research indicates that some natural compounds can trigger apoptosis by activating these caspase cascades. frontiersin.org For instance, certain compounds promote the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell. frontiersin.org

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. frontiersin.org This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). frontiersin.orgmdpi.com The balance between these opposing factions determines the cell's fate. Some compounds induce apoptosis by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. frontiersin.orgnih.gov

Furthermore, the process can be initiated through the extrinsic pathway, which involves the binding of ligands to death receptors on the cell surface, such as Fas. nih.gov This binding leads to the recruitment of adaptor proteins and the activation of procaspase-8. nih.gov

Another mechanism involves the apoptosis-inducing factor (AIF), a flavoprotein that, upon its release from the mitochondria, can translocate to the nucleus and cause DNA fragmentation and chromatin condensation in a caspase-independent manner. wikipedia.org

Cell Cycle Regulation Mechanisms

The cell cycle is a tightly controlled series of events that leads to cell division and duplication. Dysregulation of the cell cycle can lead to uncontrolled cell proliferation, a characteristic of cancer. researchgate.net Gammaceran-type compounds have been found to interfere with this process, often leading to cell cycle arrest at specific checkpoints.

Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. biolegend.com Checkpoints exist at the G1/S and G2/M transitions to ensure the integrity of the genome before proceeding to the next phase. researchgate.net

Research has shown that certain compounds can induce cell cycle arrest by modulating the levels and activities of these key regulatory proteins. For example, some compounds can cause an arrest in the G1 phase by down-regulating the expression of cyclin D and CDK4/6, and up-regulating CDK inhibitors like p21 and p27. researchgate.netcreative-diagnostics.com This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the E2F transcription factor from activating genes required for S-phase entry. creative-diagnostics.com

Arrest at the G2/M checkpoint can also be induced. This often involves the modulation of the Cyclin B/CDK1 complex, which is crucial for entry into mitosis. biolegend.com DNA damage can trigger this checkpoint, allowing time for repair before the cell divides. mdpi.com

Intracellular Signaling Pathway Modulation (e.g., STAT3 Pathway)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation. frontiersin.org Constitutive activation of the STAT3 signaling pathway is frequently observed in many types of cancer and is associated with tumor progression and metastasis. d-nb.infonih.gov

The activation of STAT3 is typically initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). nih.gov JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression. mdpi.comnih.gov

Gammacerane (B1243933) compounds have been shown to suppress the growth of certain cancer cells by inhibiting the STAT3 signaling pathway. researchgate.net This inhibition can occur at various levels. Some compounds may directly inhibit the phosphorylation of STAT3, preventing its activation. frontiersin.org Others might interfere with the upstream kinases, such as JAKs or Src, that are responsible for STAT3 phosphorylation. d-nb.infonih.gov The suppression of STAT3 signaling can lead to the downregulation of its target genes, which are involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis. mdpi.com

Identification of Specific Molecular Targets

Identifying the direct molecular targets of bioactive compounds is crucial for understanding their mechanisms of action and for the development of more specific and effective therapeutic agents. Various advanced techniques are employed to elucidate these interactions.

Affinity-Based Proteomics for Direct Target Elucidation

Affinity-based proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within the complex environment of a cell. dntb.gov.ua This approach typically involves modifying the compound of interest with a tag, such as biotin (B1667282), to create a chemical probe. plos.orgplos.org This probe is then introduced into cells or cell lysates, where it interacts with its protein targets. plos.org

The probe-protein complexes can then be captured using an affinity matrix, such as streptavidin-coated beads in the case of a biotin tag. plos.org After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomics. plos.org This method has been successfully used to identify the targets of various natural products, including other types of triterpenoids. plos.orgnih.gov

A competitive profiling approach can also be utilized, where the unmodified compound is used to compete with the probe for binding to its targets, further validating the specificity of the interaction. nih.gov While this technique is invaluable, it is important to note that the binding observed is a function of both the affinity of the interaction and the abundance of the target protein. plos.orgplos.org

Genomic and Proteomic Profiling in Mechanistic Investigations

Genomic and proteomic profiling provide a global view of the cellular changes induced by a compound, offering insights into its mechanism of action and potential targets. nih.gov These "omics" approaches can reveal alterations in gene expression (transcriptomics) and protein abundance (proteomics) that occur in response to treatment with the compound. frontiersin.orgunesp.br

By analyzing these large datasets, researchers can identify entire pathways and cellular processes that are modulated by the compound. nih.govfrontiersin.org For example, an increase in the expression of genes and proteins involved in apoptosis would support a pro-apoptotic mechanism of action. frontiersin.org Similarly, changes in the levels of cell cycle regulatory proteins can confirm an effect on cell cycle progression. unesp.br

Co-expression analysis, which links the expression profiles of genes with the abundance of specific metabolites, can be a powerful tool for identifying candidate genes involved in the biosynthesis or mechanism of action of natural products like triterpenoids. nih.govnih.gov These comprehensive profiling techniques, often combined with bioinformatic analyses, are instrumental in generating hypotheses about a compound's molecular targets and downstream effects. frontiersin.orgfrontiersin.org

Research on Interaction with Cellular Macromolecules (e.g., Proteins, Lipids)

Beyond specific protein targets, the interaction of triterpenoids with other cellular macromolecules, such as lipids, is an area of active research. The plasma membrane is not a homogenous structure, and the interaction of small molecules with its lipid components can influence their cellular uptake and biological activity.

Triterpenoid (B12794562) saponins, which are structurally related to Gammaceran-3,21-diol, have been shown to interact with membrane lipids. nih.govacs.org These interactions are influenced by the specific structure of the triterpenoid and the composition of the lipid bilayer, including the presence of cholesterol. nih.gov Some studies suggest that certain triterpenoids can increase the fluidity of the plasma membrane, which may facilitate their entry into the cell. aboutscience.eunih.gov The dihydroxy nature of this compound suggests it has both hydrophobic and hydrophilic regions, which could facilitate its partitioning into the lipid bilayer. nih.gov This interaction with the cell membrane could be a crucial first step in its biological activity, allowing it to reach intracellular targets like STAT3.

Elucidation of Anti-Migratory and Anti-Invasive Mechanisms at the Cellular Level

The migration and invasion of cancer cells are hallmarks of metastasis. The STAT3 signaling pathway is a key driver of these processes by regulating the expression of genes involved in cell motility and tissue remodeling, such as matrix metalloproteinases (MMPs). acs.orgnih.gov Therefore, the inhibition of STAT3 is a promising strategy to impede cancer cell migration and invasion.

Although direct evidence for this compound is lacking, studies on other triterpenoids and STAT3 inhibitors have demonstrated a clear link between STAT3 inhibition and reduced cell migration and invasion. aging-us.comhilarispublisher.com The proposed mechanism involves the following steps:

Inhibition of STAT3 Activation: The compound binds to STAT3, likely at the SH2 domain, preventing its phosphorylation and dimerization. nih.gov

Reduced Nuclear Translocation: The inactive STAT3 monomers are unable to translocate to the nucleus.

Downregulation of Target Genes: The lack of nuclear STAT3 leads to decreased transcription of genes that promote migration and invasion, such as MMP-2 and MMP-9. acs.orghilarispublisher.com

Wound healing assays and transwell invasion assays are common in vitro methods used to assess the anti-migratory and anti-invasive properties of compounds. In these assays, treatment with effective STAT3 inhibitors results in a slower "healing" of a scratch in a cell monolayer and a reduced number of cells migrating through a porous membrane, respectively. acs.orgaging-us.com

The table below summarizes the effects of STAT3 inhibition on cellular processes related to migration and invasion, based on findings from various studies on STAT3 inhibitors.

| Cellular Process | Key Proteins Involved (STAT3 Targets) | Effect of STAT3 Inhibition |

| Cell Migration | Rac1, RhoA, WASF3 | Decreased directional movement |

| Cell Invasion | MMP-2, MMP-9, Twist | Reduced degradation of extracellular matrix |

| Epithelial-Mesenchymal Transition (EMT) | Snail, Slug, Vimentin | Reversal of EMT phenotype |

Ecological and Geochemical Significance Research

Influence of Environmental Parameters on Gammacerane (B1243933) Production and Preservation

The production of gammacerane precursors and their subsequent preservation are controlled by specific environmental factors. The synthesis of tetrahymanol (B161616) by ciliates is notably influenced by their diet; a lack of available sterols, common in anoxic environments where bacteria are the primary food source, triggers its production. wikipedia.orgresearchgate.net

For bacteria, environmental conditions such as salinity and nutrient availability can affect the production of tetrahymanol. researchgate.net For example, studies on the aerobic methanotrophic bacterium Methylotuvimicrobium alcaliphilum have shown that increased salinity can favor the synthesis of tetrahymanol over other lipids like hopanoids. researchgate.net

The preservation of these precursor compounds in the sedimentary record is enhanced in anoxic environments. Oxygen is a key factor in the degradation of organic matter, so its absence in the bottom waters of stratified lakes or marine basins allows for better preservation of lipids like tetrahymanol. dokumen.pub

Diagenetic Transformations and Preservation Potential in Sedimentary Environments

Once deposited in sediments, gammaceran-3,21-diol and other precursors undergo a series of chemical and physical changes known as diagenesis. During burial, increasing temperature and pressure cause these biological compounds to transform into their more stable geological counterparts. pnas.org

The primary diagenetic product of tetrahymanol is gammacerane. wikipedia.orgnih.gov The transformation pathways include dehydration (loss of a water molecule), hydrogenation, and in some cases, sulphurisation. researchgate.net In marine sediments, sulphurisation, where sulfur cross-links bind the precursor molecule into larger macromolecular structures, can be a significant process. researchgate.net With further burial and mild thermal maturation, these sulfur bonds can break, releasing gammacerane. researchgate.net

Gammacerane itself is a very stable molecule, which contributes to its high preservation potential over geological timescales, with the oldest reported gammacerane being found in rocks as old as 850 million years. pnas.org This stability makes it a reliable biomarker for studying ancient environments.

Table 2: Diagenetic Pathway of Gammacerane Precursors

| Precursor Compound | Diagenetic Process(es) | Resulting Geochemical Marker | Preservation Environment |

| Tetrahymanol (gammaceran-3β-ol) | Dehydration, Hydrogenation, Sulphurisation. researchgate.net | Gammacerane. wikipedia.orgnih.gov | Anoxic, stratified water columns; marine and lacustrine sediments. researchgate.net |

| This compound | Likely undergoes similar diagenetic processes of dehydration and reduction. | Gammacerane and related derivatives. | Similar to other gammacerane precursors. |

Chemoecological Roles in Interspecies Interactions

Direct research on the chemoecological roles of this compound in interspecies interactions is limited. However, insights can be drawn from the function of its well-studied precursor, tetrahymanol.

Tetrahymanol is thought to function as a sterol surrogate in the cell membranes of eukaryotes that live in anoxic environments. nih.govnih.gov Sterols, which are crucial for membrane structure and function in most eukaryotes, require molecular oxygen for their biosynthesis. nih.gov In oxygen-depleted habitats, organisms like ciliates that cannot synthesize or acquire sufficient sterols produce tetrahymanol as a substitute, allowing them to maintain membrane integrity. nih.gov This adaptation is a key factor in their ability to thrive in such environments.

In the context of food webs, the presence of unique lipids like tetrahymanol can be used as a trophic tracer. researchgate.net When a predator consumes an organism containing tetrahymanol, the lipid can be assimilated into the predator's tissues, providing a chemical signature of that predator-prey interaction. This application is valuable in soil and aquatic ecology for mapping out feeding relationships within microbial communities.

While not a direct interaction, the production of tetrahymanol by bacteria could be part of a broader ecological strategy for survival in specific niches, such as the suboxic zones of marine and freshwater bodies. researchgate.net The presence of this compound in their membranes may influence their interactions with other microorganisms and their environment, but specific signaling or defensive roles have not been extensively documented.

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory and Electronic Structure Calculations of Gammaceran-3,21-diol

Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. reddit.comyoutube.com In this framework, atomic orbitals from individual atoms combine to form molecular orbitals that extend over the entire molecule. These orbitals are classified as bonding (lower energy, increased stability) or antibonding (higher energy, decreased stability). youtube.comyoutube.com For a complex molecule like this compound, a complete MO diagram would be incredibly complex, but its electronic structure can be understood by considering its key components: the saturated pentacyclic gammacerane (B1243933) core and the two hydroxyl functional groups.

The electronic structure is primarily defined by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital containing the most energetic electrons and is typically associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the non-bonding lone-pair electrons of the oxygen atoms in the C-3 and C-21 hydroxyl groups. The LUMO is the lowest energy empty orbital and relates to the molecule's ability to accept electrons. For a saturated hydrocarbon skeleton, the LUMO would be a high-energy anti-bonding sigma orbital (σ*). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. youtube.com

While specific electronic structure calculations for this compound are not prominently available in the literature, its characteristics can be inferred from its structure. The large, non-polar hydrocarbon framework contributes a dense manifold of sigma (σ) bonding orbitals at lower energy levels. The key electronic features are localized at the hydroxyl groups.

Table 1: Hypothetical Key Molecular Orbitals of this compound

| Molecular Orbital | Primary Atomic Orbital Contribution | Description | Predicted Energy Level |

| HOMO | Oxygen p-orbitals (lone pairs) | Highest energy electrons, primarily located on the oxygen atoms of the two hydroxyl groups. Key site for electrophilic attack. | High |

| LUMO | C-C and C-H σ* orbitals | Lowest energy unoccupied orbital. A high-energy state, indicating low propensity to accept electrons and general chemical stability. | Very High |

| σ (C-C, C-H) | Carbon sp³ and Hydrogen 1s orbitals | Form the stable, covalent framework of the pentacyclic structure. | Low |

| σ (C-O) | Carbon sp³ and Oxygen sp³ orbitals | Covalent bonds linking the hydroxyl groups to the hydrocarbon skeleton. | Low |

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is dominated by its rigid pentacyclic triterpenoid (B12794562) structure. This framework consists of five fused rings, which severely restricts conformational freedom. The analysis primarily focuses on the chair conformations of the individual cyclohexane (B81311) rings and the stereochemical orientation of the two hydroxyl substituents at positions C-3 and C-21.

The relative stability of different stereoisomers is determined by the steric interactions involving these substituents. The hydroxyl groups can adopt either an axial or an equatorial position on their respective rings. Equatorial positions are generally more stable as they minimize unfavorable steric clashes, particularly 1,3-diaxial interactions with other axial hydrogens or methyl groups on the ring system. youtube.com

Several stereoisomers of this compound have been identified in nature, including gammaceran-3β,21α-diol and gammaceran-3α,21β-diol. researchgate.netresearchgate.net The prediction of the most stable stereoisomer involves evaluating the energetic penalties associated with the specific orientations of the hydroxyl groups.

For example, in the gammacerane skeleton, a substituent at the 3β position is typically equatorial, which is energetically favorable. The orientation at C-21 depends on the specific ring fusion and conformation. Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, would be required to precisely quantify the energy differences between isomers and predict the most stable three-dimensional structure.

Table 2: Qualitative Stability Analysis of this compound Stereoisomers

| Stereoisomer | C-3 OH Orientation | C-21 OH Orientation | Key Steric Interactions | Predicted Relative Stability |

| Gammaceran-3β,21α-diol | Equatorial (β) | Axial (α) | Potential 1,3-diaxial interactions involving the C-21 hydroxyl group. | Moderate |

| Gammaceran-3α,21β-diol | Axial (α) | Equatorial (β) | Potential 1,3-diaxial interactions involving the C-3 hydroxyl group. | Moderate |

| Hypothetical 3β,21β-diol | Equatorial (β) | Equatorial (β) | Minimal steric strain from substituents, likely the most stable conformation. | High |

| Hypothetical 3α,21α-diol | Axial (α) | Axial (α) | Significant steric strain from two axial hydroxyl groups, likely the least stable conformation. | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies have been published for this compound, the methodology can be hypothetically applied to explore its potential biological activities and formulate mechanistic hypotheses. Given that other triterpenoids exhibit activities such as cytotoxicity researchgate.net, a QSAR model could be developed to predict such an endpoint.

A QSAR study would begin by generating a dataset of this compound analogs with known activities. Then, various molecular descriptors—numerical values that encode different aspects of a molecule's structure—would be calculated for each analog. These descriptors fall into several categories, including electronic (e.g., partial charges), steric (e.g., molecular volume), and physicochemical (e.g., lipophilicity).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the biological activity. This model could help identify the key structural features of this compound that are crucial for its hypothetical activity, providing insights into its mechanism of action. For instance, a model might reveal that high lipophilicity and the presence of hydrogen bond donors are critical for activity, suggesting the importance of membrane interaction and specific receptor binding.

Table 3: Hypothetical QSAR Descriptors for this compound

| Descriptor Class | Example Descriptor | Definition | Potential Mechanistic Relevance |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | Ability to cross cell membranes. |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (oxygen and nitrogen), including their attached hydrogens. | Membrane permeability and interaction with polar receptor sites. |

| Electronic | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Chemical reactivity and propensity for electron transfer reactions. |

| Constitutional | Hydrogen Bond Donors | The number of hydroxyl groups (in this case, 2). | Potential for specific interactions with biological targets like enzymes or receptors. |

| Constitutional | Molecular Weight | The mass of the molecule. | General size and fit within a binding pocket. |

In Silico Screening and Design of this compound Derivatives

In silico screening involves the use of computational methods to identify and evaluate promising drug candidates from a large virtual library of compounds. For this compound, this approach could be used to design and prioritize derivatives with potentially enhanced biological activity, improved solubility, or better pharmacokinetic profiles. researchgate.net This process is often guided by a known biological target or a QSAR model.

The design of derivatives would focus on chemically modifying the this compound scaffold. The hydroxyl groups at C-3 and C-21 are prime targets for modification, as they can be readily converted into esters, ethers, or other functional groups. These modifications can systematically alter the molecule's properties, such as its polarity, size, and hydrogen-bonding capacity. For instance, esterification with amino acids could increase water solubility, while acylation with caffeoyl groups has been shown to enhance the cytotoxic potency of other triterpenoids. researchgate.net

A virtual library of these derivatives would be created and then screened using techniques like molecular docking. If a biological target (e.g., a specific enzyme) were known or hypothesized, each derivative would be computationally "docked" into the target's binding site to predict its binding affinity. The results would rank the derivatives, allowing researchers to prioritize the synthesis and experimental testing of only the most promising candidates, saving significant time and resources.

Table 4: Hypothetical Derivatives of this compound for In Silico Screening

| Derivative Type | Modification Site(s) | Rationale for Design | Desired Outcome |

| Ester Analogs | C-3 and/or C-21 OH | Introduce groups to alter lipophilicity and steric bulk. | Enhanced binding affinity or improved cell permeability. |

| Ether Analogs | C-3 and/or C-21 OH | Increase chemical stability compared to esters and modulate hydrogen bonding. | Improved metabolic stability and bioavailability. |

| Glycosides | C-3 and/or C-21 OH | Attach sugar moieties to the hydroxyl groups. | Increased water solubility and potential for altered target specificity. |

| Oxidized Analogs | C-3 and/or C-21 | Convert hydroxyls to ketones (e.g., Gammaceran-3,21-dione). researchgate.net | Change in polarity and hydrogen bonding potential, exploring different binding modes. |

| Aza-Triterpenoids | Ring Carbon Atoms | Replace a carbon atom in the skeleton with nitrogen. | Introduce a basic center to alter solubility and form salt bridges with targets. |

Future Research Directions and Challenges

Elucidating Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of triterpenoids like gammaceran-3,21-diol begins with the cyclization of 2,3-oxidosqualene. frontiersin.org While the initial cyclization is a key step, the subsequent modifications by various enzymes create the vast structural diversity of these compounds. mdpi.comresearchgate.net A significant challenge lies in identifying the complete set of genes and enzymes responsible for the biosynthesis of this compound. The initial cyclization of squalene (B77637) can be catalyzed by squalene cyclases, as seen in some bacteria and protozoa, or by oxidosqualene cyclases (OSCs) in plants and fungi. tandfonline.comcore.ac.uk In the protozoan Tetrahymena pyriformis, a cell-free system can convert racemic squalene epoxide into gammacerane-3α,21α-diol and gammacerane-3β,21α-diol, indicating the presence of a versatile cyclase. nih.gov

Further modifications, such as hydroxylations, are often catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Identifying the specific CYPs and other enzymes like glycosyltransferases and acyltransferases that act on the gammacerane (B1243933) skeleton is crucial. researchgate.netnih.gov Genome mining and co-expression analysis are powerful tools to discover novel biosynthetic genes. acs.orgnih.gov For instance, identifying genes that are co-expressed with known triterpenoid (B12794562) biosynthesis genes in organisms that produce this compound could lead to the discovery of the missing enzymes in its pathway. The exploration of fungal genomes, in particular, has revealed novel biosynthetic gene clusters for triterpenoids, suggesting that a vast undiscovered enzymatic machinery exists. nih.gov

Development of Novel Analytical Techniques for Trace Analysis

Comprehensive Mechanistic Understanding of Biological Interactions

Triterpenoids exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-proliferative effects. nih.govresearchgate.net While the biological activities of some gammacerane derivatives have been explored, a comprehensive understanding of how this compound interacts with biological systems at a molecular level is lacking. For example, gammacerane has been shown to suppress the growth of human endometrial carcinoma cells by inducing apoptosis and inhibiting cell migration. researchgate.net

Future research should focus on identifying the specific cellular targets and signaling pathways modulated by this compound. This includes investigating its interactions with cell membranes, specific proteins, and transcription factors. Mechanistic studies could involve techniques like cell-based assays, proteomics, and transcriptomics to unravel the molecular pathways affected by this compound. Understanding these interactions is fundamental to harnessing its potential therapeutic applications. nih.gov

Exploration of Chemoenzymatic Synthetic Routes

The chemical synthesis of complex natural products like this compound is often challenging due to their intricate stereochemistry. researchgate.netnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising alternative for producing these molecules and their analogs. rsc.orgnih.govrsc.org

Enzymes such as oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases can be used to introduce specific stereochemistry and functionalities onto a simpler precursor molecule. nih.govuni-stuttgart.de For example, engineered squalene-hopene cyclases (SHCs) have been used for the stereocontrolled cyclization of linear terpenes. uni-stuttgart.de The modular nature of chemoenzymatic approaches allows for the synthesis of a variety of analogs by combining different enzymes and chemical steps. researchgate.netnih.gov Future research in this area could focus on discovering and engineering novel enzymes with desired specificities for the synthesis of this compound and its derivatives. This would not only provide a sustainable source of these compounds for research but also enable the creation of novel structures with potentially enhanced biological activities. rsc.orgnih.gov

Expanding the Scope of Ecological and Geochemical Proxy Applications

Hopanoids, a class of triterpenoids that includes gammacerane derivatives, are valuable biomarkers in geochemical and ecological studies. vliz.beeartharxiv.orgacs.org Gammacerane itself is often used as an indicator of water column stratification in ancient environments. dokumen.pub The presence and distribution of different hopanoids can provide information about the microbial communities, depositional environments, and thermal maturity of organic matter. acs.orgasgp.pl